4-Chloro-N-methylpyrimidin-5-amine
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Overview
Description
4-Chloro-N-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methylpyrimidin-5-amine typically involves the chlorination of N-methylpyrimidin-5-amine. One common method includes the reaction of N-methylpyrimidin-5-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 4-position . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-Chloro-N-methylpyrimidin-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-Chloro-N-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylpyrimidin-4-amine: Similar structure but with the chlorine atom at a different position.
4-Chloro-N-methylpyrimidin-2-amine: Another isomer with the chlorine atom at the 2-position.
4-Chloro-N-ethylpyrimidin-5-amine: Similar compound with an ethyl group instead of a methyl group.
Uniqueness
4-Chloro-N-methylpyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the methyl group on the nitrogen atom can result in distinct chemical and biological properties compared to its isomers and analogs .
Biological Activity
4-Chloro-N-methylpyrimidin-5-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a pyrimidine ring with a chlorine atom at the 4-position and a methyl group attached to the nitrogen atom. This specific substitution pattern influences its reactivity and biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that it may inhibit certain enzymes involved in nucleic acid synthesis, leading to antimicrobial effects. For instance, it has been shown to inhibit the activity of enzymes related to DNA replication, which is critical for the proliferation of bacterial cells.
Enzyme Inhibition
The compound's mechanism involves competitive inhibition where it binds to the active site of target enzymes, preventing substrate access. This is particularly relevant in the context of antimicrobial activity, where inhibiting bacterial growth can be achieved by targeting essential metabolic pathways.
Antimicrobial Properties
Studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting their growth.
Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 32 |
Escherichia coli | 18 | 16 |
Pseudomonas aeruginosa | 12 | 64 |
Antiviral Activity
In addition to its antibacterial properties, there is emerging evidence suggesting that this compound may possess antiviral activity. Preliminary studies indicate that it can interfere with viral replication processes, although further research is needed to elucidate the specific mechanisms involved .
Structure-Activity Relationship (SAR)
The SAR analysis of pyrimidine derivatives has revealed that modifications at various positions on the pyrimidine ring can significantly affect biological activity. For example, the presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets .
Key Findings from SAR Studies
- Positioning of Substituents : The placement of chlorine at the 4-position is crucial for maintaining high levels of biological activity.
- Substituent Variability : Variations in substituents at the nitrogen atom also influence potency; for instance, replacing the methyl group with larger alkyl groups has been shown to decrease activity .
Case Studies
Several case studies highlight the practical applications of this compound:
- Antimicrobial Efficacy : A study conducted on a series of synthesized pyrimidine derivatives demonstrated that those containing the 4-chloro substitution exhibited superior antibacterial effects compared to their non-chlorinated counterparts.
- Pharmacological Profile : In vivo studies have indicated that compounds similar to this compound show potential as anti-inflammatory agents by inhibiting COX enzymes, which are pivotal in inflammatory pathways .
Properties
Molecular Formula |
C5H6ClN3 |
---|---|
Molecular Weight |
143.57 g/mol |
IUPAC Name |
4-chloro-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C5H6ClN3/c1-7-4-2-8-3-9-5(4)6/h2-3,7H,1H3 |
InChI Key |
LESYJGDWAQGAEC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CN=C1Cl |
Origin of Product |
United States |
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